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molecular formula C9H16N2O5 B8437440 Ethyl (2-((2-hydroxypropyl)amino)-2-oxoacetyl)glycinate

Ethyl (2-((2-hydroxypropyl)amino)-2-oxoacetyl)glycinate

Cat. No. B8437440
M. Wt: 232.23 g/mol
InChI Key: FDFGBFGTDSIZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476016B2

Procedure details

To a stirred solution of N-(ethoxycarbonyl-methyl)-N′-(2-hydroxy-1-propyl)oxamide (8.0 g, 34.5 mmol), as prepared in the preceding step, in water (50 mL) under nitrogen at 50° C. was added ruthenium (III) chloride hydrate (75 mg, 0.35 mmol). The reaction flask was removed from the heating bath, and a solution of sodium bromate (5.2 g, 34.5 mmol) in water (40 mL) was added dropwise. The reaction mixture was allowed to cool to room temperature, and then diluted with ethyl acetate and brine. The aqueous layer was extracted with ethyl acetate (2×), then saturated with sodium chloride and extracted again (×2). The combined ethyl acetate layers were washed with brine, dried over Na2SO4, and treated with activated carbon. Evaporation of the solvent and drying under high vacuum provided the title compound as a white solid (7.3 g, 92%). 1H NMR (400 MHz, CDCl3) δ 7.99 (s(br), 1H), 7.84 (s(br), 1H), 4.24 (q, 2H, J=7.1 Hz), 4.19 (d, 2H, J=5.2 Hz), 4.10 (d, 2H, J=5.7 Hz), 2.24 (s, 3H), 1.30 (t, 3H, J=7.1 Hz).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
75 mg
Type
catalyst
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][NH:7][C:8]([C:10]([NH:12][CH2:13][CH:14]([OH:16])[CH3:15])=[O:11])=[O:9])=[O:5])[CH3:2].Br([O-])(=O)=O.[Na+]>O.C(OCC)(=O)C.[Cl-].[Na+].O.O.[Ru](Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([CH2:6][NH:7][C:8]([C:10]([NH:12][CH2:13][C:14](=[O:16])[CH3:15])=[O:11])=[O:9])=[O:5])[CH3:2] |f:1.2,5.6.7,8.9|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)OC(=O)CNC(=O)C(=O)NCC(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
75 mg
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was removed from the heating bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×)
EXTRACTION
Type
EXTRACTION
Details
saturated with sodium chloride and extracted again (×2)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
ADDITION
Type
ADDITION
Details
treated with activated carbon
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
drying under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CNC(=O)C(=O)NCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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